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Compound of Interest

Compound Name: Phenamacril

Cat. No.: B15608072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the efficacy of

Phenamacril, a novel cyanoacrylate fungicide. The document focuses on its core mechanism

of action, quantitative efficacy data, and the experimental protocols used in its initial evaluation.

Core Mechanism of Action
Phenamacril is a potent and highly specific fungicide that primarily targets Fusarium species.

[1][2] It functions as a reversible and noncompetitive inhibitor of the class I myosin (MyoI) motor

protein in these fungi.[3][4] Myosin I is crucial for essential cellular functions, including mycelial

growth and development.[1][2] By inhibiting the ATPase activity of the myosin I motor domain,

Phenamacril disrupts the actin cytoskeleton, leading to impaired cellular processes and

ultimately reducing fungal growth and virulence.[1][2][3]

The inhibitory action is allosteric, meaning Phenamacril binds to a site on the myosin protein

distinct from the ATP-binding site.[3][5] Structural studies have revealed that Phenamacril
binds to a novel allosteric pocket within the actin-binding cleft of F. graminearum myosin I.[6]

This binding event is thought to block the closure of the actin-binding cleft, thereby inhibiting

the motor function of the myosin protein.[5][6]
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The efficacy of Phenamacril has been quantified in several initial studies, primarily through the

determination of half-maximal inhibitory concentration (IC50) and half-maximal effective

concentration (EC50) values against various Fusarium species and their myosin proteins.

In Vitro Inhibition of Myosin ATPase Activity
Target Protein Species IC50 Value Reference

FgMyo1
Fusarium

graminearum
~360 nM [3][7]

FgMyoI(1–736)
Fusarium

graminearum
0.36 μM [6]

FgMyo1IQ2 (basal

ATPase activity)

Fusarium

graminearum
0.605 ± 0.113 μM [8][9]

FgMyo1IQ2 (actin-

activated ATPase

activity)

Fusarium

graminearum
1.10 ± 0.06 μM [9]

In Vivo Fungal Growth Inhibition
Fungal Species Inhibition Metric EC50 Value (μg/ml) Reference

Fusarium

pseudograminearum
Mycelial Growth 0.0998 - 0.5672 [10][11]

Conidial Germination 5.0273 - 26.4814 [10][11]

Sporulation Quantity 0.0770 - 0.1064 [10][11]

Effects on Myosin Kinetic Parameters
Phenamacril's noncompetitive inhibition mechanism is further elucidated by its effects on the

kinetic parameters of the myosin ATPase cycle. In the presence of Phenamacril, the maximum

ATP turnover rate in the presence of saturating F-actin (kcat,actin) is decreased, while the

apparent affinity for F-actin in the presence of ATP (Kapp,actin) is increased (indicating weaker

binding).[3]
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Parameter Condition Value Reference

kcat,actin No inhibitor 0.72 ± 0.04 s−1 [3]

300 nM Phenamacril 0.51 ± 0.03 s−1 [3]

600 nM Phenamacril 0.49 ± 0.05 s−1 [3]

Kapp,actin No inhibitor 4.8 ± 0.5 μM [3]

300 nM Phenamacril 11.7 ± 0.9 μM [3]

600 nM Phenamacril 24.9 ± 3.5 μM [3]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies on

Phenamacril's efficacy.

Amended Agar Assay for Fungal Growth Inhibition
This assay is used to determine the effect of a compound on the mycelial growth of a fungus.

Media Preparation: Yeast Peptone Glucose (YPG) agar media (10 g/L yeast extract, 20 g/L

peptone, 2.5% w/v D-(+)-glucose, and 20 g/L agar) is prepared and autoclaved.[12][13]

Compound Incorporation: After cooling, a stock solution of Phenamacril (dissolved in

ethanol or DMSO) is added to the molten agar to achieve the desired final concentrations

(e.g., 1-100 µM).[12][13] A control group with the solvent alone is also prepared.

Inoculation: 5 mm mycelial plugs are taken from the leading edge of an actively growing

fungal colony and placed in the center of the petri dishes containing the amended and

control media.[12][13]

Incubation: The plates are incubated in the dark at 25°C.[13]

Data Collection: The radial growth of the mycelia is measured at specific time points (e.g., 4

days). The percentage of growth inhibition is calculated relative to the control.[14] The EC50

value is then determined by regression analysis of the inhibition percentages against the

logarithm of the compound concentrations.[14]
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Steady-State NADH-Coupled ATPase Assay
This in vitro assay measures the ATPase activity of purified myosin motor domains.

Protein Expression and Purification: The myosin motor domain constructs (e.g., FgMyo1

from F. graminearum) are expressed using a baculovirus expression system in Sf9 insect

cells and purified.[3]

Assay Principle: The hydrolysis of ATP to ADP and phosphate by myosin is coupled to the

oxidation of NADH to NAD+ through the enzymes pyruvate kinase and lactate

dehydrogenase. The rate of ATP hydrolysis is directly proportional to the decrease in NADH

absorbance at 340 nm.

Reaction Mixture: The assay is performed in a buffer containing the purified myosin

construct, F-actin, ATP, and the NADH-coupling system components.

Data Acquisition: The ATPase activity is measured in the presence of varying concentrations

of Phenamacril (e.g., 0.1 nM to 100 µM) to determine the IC50 value.[3][7] Kinetic

parameters (kcat and Kapp) are determined by measuring the ATPase activity at varying

concentrations of F-actin and ATP in the presence and absence of the inhibitor.[3]

In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin.

Preparation: A flow cell is created, and the surface is coated with the purified myosin motor

constructs.

Visualization: Rhodamine-phalloidin labeled F-actin filaments are introduced into the flow cell

along with ATP.

Inhibition Study: The sliding velocity of the actin filaments is observed and measured before

and after the introduction of Phenamacril into the flow cell.[7] A reduction in or cessation of

filament sliding indicates inhibition of the myosin motor function.
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Signaling Pathway: Actomyosin Chemomechanical
Cycle and Phenamacril Inhibition
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Caption: Phenamacril's allosteric inhibition of the actomyosin cycle.

Experimental Workflow: ATPase Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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